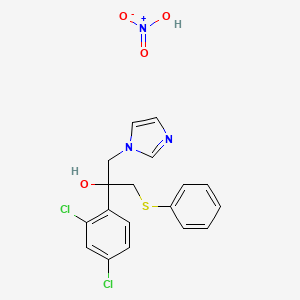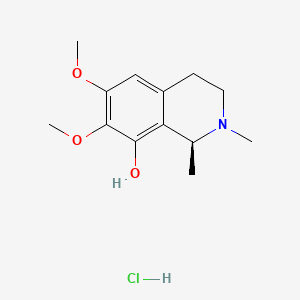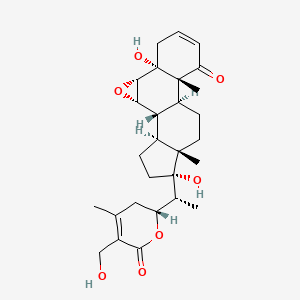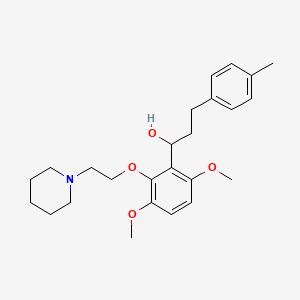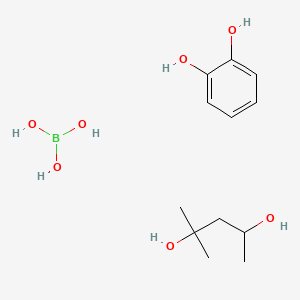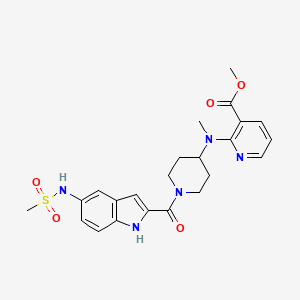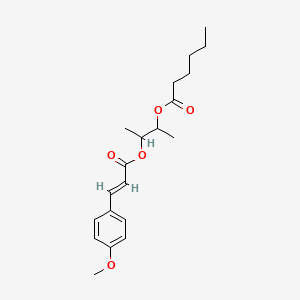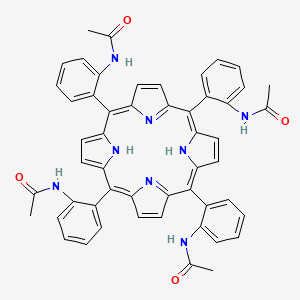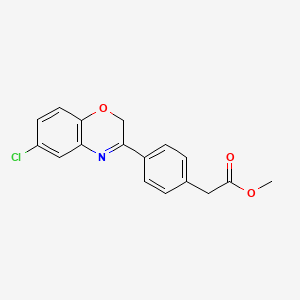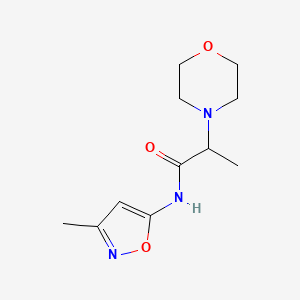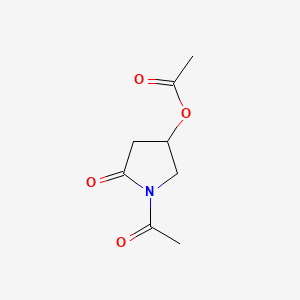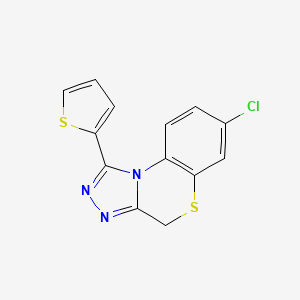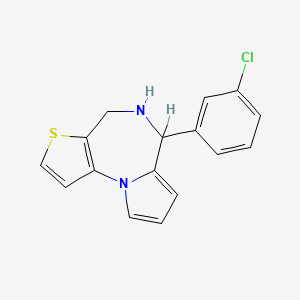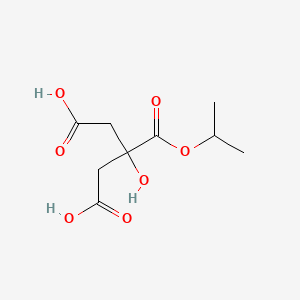
2-Isopropyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl citrate is an organic compound with the molecular formula C9H14O7. It belongs to the class of tricarboxylic acids and derivatives, which contain three carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl citrate can be synthesized through an esterification reaction between citric acid and isopropanol. The reaction typically involves refluxing citric acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 70-80°C and continuous stirring for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids and ketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Isopropyl citrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Industry: Utilized as an antioxidant and sequestrant in food and cosmetic products.
Mechanism of Action
The mechanism of action of 2-isopropyl citrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and preventing their participation in harmful reactions. It may also influence metabolic pathways by interacting with enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: A tricarboxylic acid with similar structural properties but without the isopropyl group.
Isopropyl Alcohol: An alcohol with a similar isopropyl group but lacking the tricarboxylic acid structure.
Uniqueness
2-Isopropyl citrate is unique due to its combination of the tricarboxylic acid structure and the isopropyl group. This unique structure imparts specific chemical properties, such as enhanced solubility in organic solvents and distinct reactivity patterns, making it valuable in various applications .
Properties
CAS No. |
83966-24-9 |
|---|---|
Molecular Formula |
C9H14O7 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-hydroxy-3-propan-2-yloxycarbonylpentanedioic acid |
InChI |
InChI=1S/C9H14O7/c1-5(2)16-8(14)9(15,3-6(10)11)4-7(12)13/h5,15H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
VRBUFFFVTDWWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CC(=O)O)(CC(=O)O)O |
melting_point |
126 - 128 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


